7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
Benzofuran compounds have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzofuran compounds have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound binds to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, a programmed cell death mechanism, by activating specific apoptotic pathways. It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases, leading to the suppression of downstream signaling pathways that promote cell growth and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily result in increased benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux by altering the levels of specific metabolites. For example, it can inhibit the activity of enzymes involved in the synthesis of nucleotides, leading to a decrease in nucleotide levels and affecting DNA replication and repair .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported into cells via specific membrane transporters, and it can bind to intracellular proteins that facilitate its distribution to various organelles .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .
Preparation Methods
The synthesis of 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzofuran core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the benzofuran ring.
Attachment of the pyridin-3-yl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate reagents and catalysts.
Formation of the carboxamide group: This step involves the reaction of the carboxylic acid derivative with an amine to form the carboxamide.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Comparison with Similar Compounds
7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide can be compared with other similar compounds, such as:
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-methoxypsoralen: Another benzofuran derivative with similar applications as psoralen.
Angelicin: A benzofuran derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities, making it a valuable compound for further research and development .
Biological Activity
7-Methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and promising biological activities. This article provides a detailed overview of its biological activity, including its interactions with various biomolecules, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran core with a methoxy group at the 7-position and a pyridine ring, which contributes to its chemical properties and biological interactions. Its molecular formula is C_15H_14N_2O_3, and it is characterized by the following functional groups:
- Benzofuran moiety : Provides stability and biological activity.
- Methoxy group : Enhances solubility and pharmacokinetic properties.
- Pyridine ring : Suggests potential interactions with various biological targets.
Research indicates that this compound interacts with several enzymes and receptors, modulating their activity. Notably, it has been shown to inhibit specific kinases, which are critical in various signaling pathways within cells. The compound's ability to bind to these biomolecules may lead to alterations in cellular processes, making it a potential candidate for therapeutic applications.
Anticancer Properties
Several studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Preliminary findings suggest that this compound exhibits:
- Inhibitory effects on cancer cell proliferation : It has shown significant activity against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
- Selectivity for cancer cells : The compound demonstrates a greater inhibitory effect on malignant cells compared to non-cancerous cells, indicating a favorable therapeutic index .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Research indicates that it can target various pathogens, which may be beneficial in treating infections. The structural features of this compound are believed to enhance its interaction with microbial targets.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may have anti-inflammatory properties, potentially useful in treating conditions like arthritis. The modulation of inflammatory pathways could be attributed to its interaction with specific receptors involved in the inflammatory response.
Case Studies and Research Findings
A selection of relevant studies provides insights into the biological activities of this compound:
Properties
IUPAC Name |
7-methoxy-N-pyridin-3-yl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-19-12-6-2-4-10-8-13(20-14(10)12)15(18)17-11-5-3-7-16-9-11/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFYDGRONBEXIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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